molecular formula C9H13N3O B1400492 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol CAS No. 1253911-28-2

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

Cat. No.: B1400492
CAS No.: 1253911-28-2
M. Wt: 179.22 g/mol
InChI Key: MSRBJKAFGFOQJX-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a 6-aminopyridinyl group and a methyl moiety. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol and a CAS registry number of 1253911-28-2 . The compound is commercially available at 95% purity, indicating its relevance in synthetic and pharmacological research .

Properties

IUPAC Name

1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBJKAFGFOQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Formation

Azetidine formation is a crucial step in the synthesis of this compound. This typically involves the reaction of appropriate precursors under conditions that facilitate the formation of the azetidine ring. The specific conditions and reagents used can vary depending on the starting materials and the desired yield and purity of the product.

Key Steps in Synthesis

  • Starting Materials : The synthesis often begins with readily available pyridine derivatives, which are modified to introduce the necessary functional groups.
  • Ring Closure : The formation of the azetidine ring is typically achieved through cyclization reactions involving suitable precursors.
  • Amination : Introduction of the amino group on the pyridine ring is another critical step, often involving nucleophilic substitution or other amination methods.

Reaction Conditions

  • Temperature : Careful temperature control is essential to prevent degradation or unwanted side reactions.
  • Solvent : The choice of solvent can significantly affect the reaction yield and purity. Common solvents include organic aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
  • Inert Atmosphere : Many reactions require an inert atmosphere to prevent oxidation or other unwanted reactions.

Characterization and Purification

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are crucial for confirming the structure and assessing the purity of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, allowing for the identification of specific functional groups and confirmation of the compound's structure.

HPLC

HPLC is used to assess the purity of the compound by separating it from any impurities based on differences in their retention times.

Data Table: Synthesis Conditions

Reaction Step Reagents Conditions Yield
Azetidine Formation Pyridine derivatives, cyclization reagents Controlled temperature, inert atmosphere Variable
Amination Amination reagents (e.g., nucleophiles) Specific solvents, temperature control Variable
Purification Solvents for recrystallization or chromatography Room temperature or controlled conditions High purity

Chemical Reactions Analysis

Nucleophilic Substitution

The amino group on the pyridine ring participates in Ullmann-type amination reactions. For example:

  • Reactants : 5-Bromo-3-benzyloxypyridine + excess ammonia

  • Catalyst : CuBr (0.1 equiv)

  • Conditions : Methanolic ammonia, 130°C, 24 hours

  • Product : 5-Benzyloxypyridine-3-amine (30–55% yield) .

This reaction proceeds via a copper-mediated coupling mechanism, enabling aryl halide displacement by amines.

Acylation

The primary amine undergoes N-acylation with acyl chlorides:

  • Reactants : 5-Benzyloxypyridine-3-amine + acetyl chloride

  • Base : Triethylamine (5 equiv)

  • Conditions : Tetrahydrofuran (THF), room temperature, 1 hour

  • Product : N-(5-Benzyloxypyridin-3-yl)acetamide (35–75% yield) .

Hydrogenolysis

The benzyl protecting group is removed via catalytic hydrogenation:

  • Reactants : N-(5-Benzyloxypyridin-3-yl)acetamide

  • Catalyst : Pd(OH)₂

  • Conditions : Methanol, H₂ atmosphere, 12 hours

  • Product : N-(5-Hydroxypyridin-3-yl)acetamide (quantitative yield) .

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination with aryl halides:

  • Reactants : tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate + 8-bromo-6-chloroimidazo[1,2-a]pyridine

  • Catalyst : Pd₂(dba)₃/XantPhos

  • Base : Cs₂CO₃

  • Conditions : 1,4-Dioxane, 100°C, 5 hours

  • Product : Piperazine-linked imidazopyridine derivative (78% yield) .

Key Reaction Data

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Ullmann AminationCuBr, NH₃, 130°C5-Benzyloxypyridine-3-amine30–55%
N-AcylationAcetyl chloride, Et₃N, THFN-(5-Benzyloxypyridin-3-yl)acetamide35–75%
HydrogenolysisPd(OH)₂, H₂, MeOHN-(5-Hydroxypyridin-3-yl)acetamide~100%
Buchwald-Hartwig CouplingPd₂(dba)₃, XantPhos, Cs₂CO₃, 100°CPiperazine-imidazopyridine hybrid78%

Mechanistic Insights

  • Amination : Copper catalysts facilitate single-electron transfer (SET), forming aryl radicals that couple with amines .

  • Acylation : Triethylamine deprotonates the amine, enhancing nucleophilicity for acyl chloride attack.

  • Hydrogenolysis : Palladium catalysts cleave C–O bonds in benzyl ethers via adsorption and H₂ activation.

Stability and Reactivity

  • pH Sensitivity : The hydroxyl group on the azetidine ring undergoes dehydration under acidic conditions, forming an azetidine ketone.

  • Oxidative Stability : The pyridine ring resists oxidation, but the hydroxyl group may oxidize to a ketone with strong oxidants (e.g., KMnO₄).

Structural and Molecular Data

PropertyValueSource
IUPAC Name1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Canonical SMILESCC1(CN(C1)C2=CN=C(C=C2)N)O
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been identified as a novel kinase inhibitor, specifically targeting kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects in several diseases, including:

  • Autoimmune Diseases: Inhibition of SYK has been linked to potential treatments for conditions like rheumatoid arthritis and lupus.
  • Neurological Disorders: Targeting LRRK2 is particularly relevant for neurodegenerative diseases such as Parkinson's disease.
  • Cancer: The modulation of these kinases can affect tumor growth and metastasis.

Disease Applications

The applications of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol extend across a wide range of diseases:

Disease CategorySpecific DiseasesMechanism of Action
Autoimmune DiseasesRheumatoid Arthritis, LupusInhibition of SYK
Neurological DisordersParkinson's DiseaseInhibition of LRRK2
CancerVarious TumorsModulation of MYLK and other kinases
Inflammatory DiseasesAsthma, AllergiesReduction in pro-inflammatory cytokines
Metabolic DisordersDiabetesPotential modulation of metabolic pathways

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol in preclinical models:

Case Study 1: Autoimmune Disease Model
In a study involving collagen-induced arthritis in mice, treatment with the compound resulted in a significant reduction in joint inflammation and damage. The mechanism was attributed to the inhibition of SYK, leading to decreased activation of inflammatory pathways.

Case Study 2: Neurodegenerative Disease Model
Research on LRRK2 inhibition demonstrated that this compound could reduce neuroinflammation and improve motor function in animal models of Parkinson's disease. The findings suggest that targeting LRRK2 with this compound could be a viable therapeutic strategy.

Case Study 3: Cancer Therapy
In vitro studies showed that 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol inhibited the proliferation of various cancer cell lines by modulating MYLK activity. This suggests its potential role as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyridine ring can form hydrogen bonds with active site residues, while the azetidine ring can provide steric interactions that influence binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding or act as a nucleophile in biochemical reactions.

Comparison with Similar Compounds

1-(2-Aminoethyl)-3-methylazetidin-3-ol

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • Key Features: Replaces the 6-aminopyridinyl group with a flexible aminoethyl chain. This modification reduces aromaticity but increases basicity due to the primary amine .
  • Applications : Likely used as a building block for chelating agents or peptide mimics.

1-(5-Bromo-3-methylpyridin-2-yl)methanamine

  • Molecular Formula : C₇H₉BrN₂
  • Molecular Weight : 201.07 g/mol
  • Key Features: Contains a brominated pyridine ring instead of azetidine.

Heterocyclic Analogs with Pyridine Moieties

1-(6-Aminopyridin-3-yl)-2-(4-phenylbutan-2-ylamino)ethanol

  • Molecular Formula : C₁₇H₂₃N₃O
  • Molecular Weight : 285.38 g/mol
  • Key Features: Substitutes the azetidine ring with an ethanol linker and a bulky 4-phenylbutan-2-ylamino group.

3-(6-Aminopyridin-3-yl)-N-methylbenzamide

  • Molecular Formula : C₁₃H₁₃N₃O
  • Molecular Weight : 227.27 g/mol
  • Key Features : Replaces azetidine with a benzamide group, introducing an amide bond for hydrogen bonding. The N-methyl group reduces polarity, affecting solubility .

Complex Heterocyclic Derivatives

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

  • Molecular Formula : C₂₆H₂₅N₅O₂
  • Molecular Weight : 439.51 g/mol
  • Key Features : Incorporates a 1,2,4-oxadiazole ring and a phenylethyl-pyrrolidine group. The oxadiazole enhances metabolic stability, while the bulky substituent may improve target selectivity in antiviral applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol C₉H₁₃N₃O 179.22 Azetidine, 6-aminopyridinyl, methyl 95%
1-(2-Aminoethyl)-3-methylazetidin-3-ol C₆H₁₂N₂O 128.17 Azetidine, aminoethyl N/A
1-(5-Bromo-3-methylpyridin-2-yl)methanamine C₇H₉BrN₂ 201.07 Bromopyridine, methyl N/A
1-(6-Aminopyridin-3-yl)-2-(4-phenylbutan-2-ylamino)ethanol C₁₇H₂₃N₃O 285.38 Ethanol linker, phenylbutanamino N/A
3-(6-Aminopyridin-3-yl)-N-methylbenzamide C₁₃H₁₃N₃O 227.27 Benzamide, N-methyl 95%
Compound 1a (oxadiazole derivative) C₂₆H₂₅N₅O₂ 439.51 Oxadiazole, phenylethyl-pyrrolidine N/A

Key Findings and Implications

Structural Rigidity vs. Flexibility: The azetidine core in the target compound provides rigidity, whereas analogs like 1-(2-aminoethyl)-3-methylazetidin-3-ol introduce flexibility, which may influence binding kinetics .

Electronic Effects: Bromine in 1-(5-bromo-3-methylpyridin-2-yl)methanamine enhances electrophilicity, contrasting with the electron-donating 6-amino group in the target compound .

Lipophilicity: Bulkier substituents (e.g., phenylbutanamino in ) increase lipophilicity, suggesting varied pharmacokinetic profiles .

Functional Group Diversity : Amide () and oxadiazole () groups offer distinct hydrogen-bonding capabilities, impacting target selectivity and stability .

Biological Activity

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies and clinical trials.

The compound has a molecular formula of C10_{10}H12_{12}N2_{2}O and a molecular weight of approximately 176.22 g/mol. It features a pyridine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol may act through multiple mechanisms:

  • Inhibition of Myeloperoxidase (MPO) : Studies show that compounds with similar structures can inhibit MPO, an enzyme linked to oxidative stress in inflammatory diseases. Inhibition of MPO can mitigate vasomotor dysfunction in cardiovascular diseases .
  • Interaction with Acetylcholinesterase (AChE) : The compound's structural similarity to known AChE inhibitors suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease .

Anticancer Potential

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications in the azetidine structure can enhance anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly the mTOR pathway .

Pharmacokinetics

The pharmacokinetic profile indicates high oral bioavailability and favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, suggesting potential central nervous system applications .

Case Studies

  • Cardiovascular Disease Model : In a mouse model of peritonitis, similar aminopyridine derivatives demonstrated significant inhibition of MPO activity, leading to reduced inflammation and improved vascular function. This suggests that 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol could have similar therapeutic effects .
  • Neuroprotective Studies : A study focusing on neuroprotective agents highlighted the potential for compounds with similar structures to mitigate neurodegeneration by inhibiting AChE and enhancing cholinergic transmission .

Comparative Analysis

The following table summarizes the biological activities and pharmacological properties of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol compared to related compounds:

Compound NameBiological ActivityMechanism of ActionReference
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-olAntimicrobial, AnticancerMPO inhibition, AChE interaction
1-(6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaInhibits MPOBlocks oxidative stress
Torin2mTOR inhibitionSelective inhibition of cancer pathways

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using C18 columns and ammonium acetate buffers (pH 6.5) resolves enantiomers and detects impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C9_9H14_{14}N3_3O: 180.11 g/mol) .

What are the key stability considerations for storing and handling 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol in laboratory settings?

Basic Research Question

  • Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation of the aminopyridine group .
  • Handling : Use fume hoods with local exhaust ventilation to avoid aerosol generation; static discharge precautions are critical due to dust explosion risks .
  • Decomposition : Monitor for color changes (yellowing indicates degradation) and test via TLC monthly .

How can researchers validate the stereochemical integrity of the azetidin-3-ol moiety during synthesis?

Basic Research Question

  • Chiral HPLC : Compare retention times with enantiopure standards .
  • Optical Rotation : Measure [α]D_D values (e.g., (S)-enantiomer: +15° to +20° in methanol) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

What in vitro assays are typically utilized to assess the biological activity of this compound?

Basic Research Question

  • Enzyme Inhibition : mTOR kinase inhibition assays using fluorescence polarization (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) with EC50_{50} calculations .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

How can contradictory results in the compound’s enzyme inhibition profiles across different studies be methodologically reconciled?

Advanced Research Question

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence-based kinase assays) .
  • Buffer Optimization : Test activity under varying pH (6.0–7.5) and ionic strength to identify assay-specific artifacts .
  • Theoretical Alignment : Use molecular docking to explain discrepancies in binding affinities due to protein conformational states .

What computational approaches are recommended to elucidate the binding interactions of this compound with mTOR-related proteins?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for azetidine ring modifications .
  • Pharmacophore Modeling : Align with Torin2’s binding pose (PDB: 4JT6) to identify critical H-bond donors/acceptors .

What strategies mitigate batch-to-batch variability in the synthesis of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology .
  • Quality Control : Establish acceptance criteria for residual solvents (e.g., DMF < 500 ppm) via GC-MS .

How should researchers design control experiments to distinguish between direct and indirect biological effects of this compound?

Advanced Research Question

  • Negative Controls : Use enantiomerically inverted analogs to isolate stereospecific effects .
  • Gene Knockout Models : CRISPR-Cas9-edited cell lines (e.g., mTOR-deficient) confirm target specificity .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies off-target pathway modulation .

What advanced kinetic studies are necessary to understand the metabolic stability of the azetidin-3-ol ring system?

Advanced Research Question

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify half-life (t1/2_{1/2}) via LC-MS/MS .
  • Isotope Labeling : 14^{14}C-labeled analogs track metabolic pathways and identify hydroxylation sites .
  • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Reactant of Route 2
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

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